molecular formula C14H18N2O5 B8283597 (3-tert-Butoxycarbonylamino-pyridin-4-yl)-oxo-acetic acid ethyl ester

(3-tert-Butoxycarbonylamino-pyridin-4-yl)-oxo-acetic acid ethyl ester

Cat. No.: B8283597
M. Wt: 294.30 g/mol
InChI Key: UMUITLNLMKDSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-tert-Butoxycarbonylamino-pyridin-4-yl)-oxo-acetic acid ethyl ester is a useful research compound. Its molecular formula is C14H18N2O5 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]-2-oxoacetate

InChI

InChI=1S/C14H18N2O5/c1-5-20-12(18)11(17)9-6-7-15-8-10(9)16-13(19)21-14(2,3)4/h6-8H,5H2,1-4H3,(H,16,19)

InChI Key

UMUITLNLMKDSPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=NC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3-tert-Butoxycarbonylamino-pyridin-4-yl)-oxo-acetic acid ethyl ester was prepared according to a procedure described by Estel, etc (J. Heterocycl. Chem., 1989, 26, 105-): To a solution of pyridin-3-yl-carbamic acid tert-butyl ester (8.50 g, 43.8 mmol) and TMEDA (16.5 mL, 109 mmol) in THF (200 mL) at −78° C. was cannulated tert.-BuLi (64.1 mL, 1.7 M in pentane) over 30 min under nitrogen. The mixture was then stirred for 2 hours between −10° C. and −20° C. After cooling to −60° C. diethyl oxalate (17.8 mL, 131 mmol) was added and the mixture allowed to warm to 0° C. After 3 hours the mixture was poured onto ice/1M HCl (120 mL) and extracted with ethyl acetate (3×150 mL). The combined organic extracts were washed with water (100 mL), brine (75 mL), dried over MgSO4 and concentrated. The residue was purified by flash column chromatography (gradient, hexane/ethyl acetate 5:2, 2:1), to give 3.04 g (24% yield) of compound 146 as a yellow oil.
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
16.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
64.1 mL
Type
reactant
Reaction Step Three
Quantity
17.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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